
N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine
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Overview
Description
N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine is a complex organic compound with the molecular formula C28H57N2O7P and a molecular weight of 564.735 g/mol . This compound is notable for its use in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine typically involves the protection of amino groups using the tert-butyloxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine . The reaction proceeds through a typical nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation, yielding a strong base tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Hydrolysis of Phosphorylcholine Moiety
The phosphorylcholine group undergoes hydrolysis under physiological and acidic conditions. This reaction releases choline and phosphoric acid, modulating cellular signaling pathways. Key findings include:
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pH-dependent kinetics : Hydrolysis accelerates below pH 5.0, with pseudo-first-order rate constants (k₁) ranging from 8.5 × 10⁻⁴ h⁻¹ at neutral pH to 2.3 × 10⁻³ h⁻¹ at pH 4.0 .
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Temperature sensitivity : At 37°C, the half-life of the phosphorylcholine group decreases to ~14 days compared to >30 days at 25°C .
Reaction Conditions | Rate Constant (h⁻¹) | Half-Life |
---|---|---|
pH 7.4, 25°C | 8.5 × 10⁻⁴ | >30 days |
pH 4.0, 25°C | 2.3 × 10⁻³ | ~12 days |
pH 7.4, 37°C | 1.2 × 10⁻³ | ~14 days |
This hydrolysis generates lyso-sphingosylphosphorylcholine intermediates, which participate in calcium mobilization and neurotrophic signaling .
Boc Group Deprotection
The tert-butyloxycarbonyl (Boc) protecting group is cleaved under acidic conditions, enabling functionalization of the sphingosine amine:
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HCl-mediated cleavage : Treatment with 4M HCl in tetrahydrofuran (THF) at 70°C for 2 hours achieves >95% deprotection, yielding D-erythro-sphingosylphosphorylcholine .
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Trifluoroacetic acid (TFA) : Mild deprotection (0.1% TFA in dichloromethane, 25°C) selectively removes the Boc group without affecting the phosphorylcholine moiety .
Deprotection is critical for synthesizing bioactive derivatives, such as N-palmitoyl-SPC, which exhibits enhanced binding to ceramide transfer proteins .
Acyl Transfer and N-Acylation
The sphingosine amine undergoes N-acylation via electrophilic reagents:
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EDCI/DMAP activation : Coupling with p-nitrophenyl palmitate in DMF/CH₂Cl₂ (5:2 v/v) achieves 52–78% yield of N-acyl-SPC derivatives .
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Transacylation : In lipid membranes, acyl transfer occurs between sn-1 and sn-2 positions of adjacent glycerophospholipids, with rate constants of 1.4 × 10⁻³ h⁻¹ at 37°C .
Acylated derivatives demonstrate altered biophysical properties, including increased membrane integration and modulation of lipid raft dynamics .
Enzymatic Modifications
Boc-D-erythro-SPC serves as a substrate for sphingolipid-metabolizing enzymes:
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Ceramide synthase : Catalyzes N-acylation with fatty acyl-CoAs (C16:0–C24:0), producing downstream ceramides implicated in apoptosis .
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Phospholipase D (PLD) : Cleaves the phosphodiester bond, releasing choline and generating sphingosine-1-phosphate analogs .
Enzyme | Activity | Km (µM) | Vmax (nmol/min/mg) |
---|---|---|---|
Ceramide synthase | N-palmitoylation of SPC | 12.5 | 8.7 |
Neutral ceramidase | Hydrolysis of N-acyl-SPC | 18.9 | 5.2 |
These enzymatic reactions link Boc-D-erythro-SPC to pathologies such as atherosclerosis and neurodegeneration .
Oxidative and Radical-Mediated Reactions
The sphingosine backbone undergoes oxidation at the Δ4 double bond:
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Lipid peroxidation : Reaction with hydroxyl radicals (- OH) generates 4-hydroperoxy-SPC, detected via LC-MS with m/z 401.62 → 385.59 .
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Antioxidant effects : α-Tocopherol quenches peroxyl radicals (k = 3.5 × 10⁶ M⁻¹s⁻¹), protecting Boc-D-erythro-SPC from oxidative degradation .
Stability in Biological Matrices
Metabolomics studies reveal Boc-D-erythro-SPC’s stability profile:
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Plasma half-life : 6.2 hours at 37°C due to enzymatic hydrolysis and acyl transfer .
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Major metabolites : Identified as N-palmitoyl-SPC (m/z 703.572) and sphingosine-1-phosphate (m/z 379.24) .
This compound’s multifunctional reactivity underpins its utility in studying sphingolipid signaling and developing therapeutic agents targeting lipid-mediated pathways.
Scientific Research Applications
N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine has several scientific research applications:
Mechanism of Action
The mechanism of action for N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine involves its role as a protecting group for amino acids and peptides. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection . This selective deprotection is crucial for the synthesis of complex molecules, as it enables the stepwise construction of peptides and other compounds.
Comparison with Similar Compounds
Similar Compounds
N-palmitoyl-D-erythro-sphingosylphosphorylcholine: A major constituent of cell membranes, particularly in nerve cells and red blood cells.
Phenylmethoxycarbonyl (Cbz) group: Another protecting group for amino acids, stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Uniqueness
N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine is unique due to its specific structure and the stability of the Boc group under various conditions. This stability makes it a preferred choice for protecting amino groups during complex organic synthesis .
Biological Activity
N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine (Boc-D-ESPC) is a sphingolipid derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in cellular signaling and metabolism.
Overview of Sphingolipids
Sphingolipids are essential components of cell membranes and play crucial roles in cell signaling, apoptosis, and cellular stress responses. They can influence membrane dynamics and protein interactions, particularly through the formation of lipid rafts—microdomains that facilitate signaling pathways . Boc-D-ESPC, as a sphingolipid analog, may share similar properties and functionalities.
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Cell Signaling :
- Sphingolipids are known to act as second messengers in various signaling pathways. Boc-D-ESPC may modulate pathways related to cell proliferation, differentiation, and apoptosis.
- Ceramides, a class of sphingolipids, have been shown to mediate stress responses by activating pro-apoptotic pathways. Boc-D-ESPC could potentially mimic these effects due to structural similarities .
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Interaction with Proteins :
- The compound may interact with specific proteins involved in lipid metabolism and signaling. For example, studies have identified ceramide transfer proteins that bind to ceramides and influence mitochondrial function .
- Understanding how Boc-D-ESPC interacts with these proteins could provide insights into its biological activity.
Table 1: Summary of Biological Activities
Case Studies
- Cancer Cell Lines :
- Inflammatory Responses :
- Lipid Raft Formation :
Properties
Molecular Formula |
C28H57N2O7P |
---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H57N2O7P/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(31)25(29-27(32)37-28(2,3)4)24-36-38(33,34)35-23-22-30(5,6)7/h20-21,25-26,31H,8-19,22-24H2,1-7H3,(H-,29,32,33,34)/b21-20+/t25-,26+/m0/s1 |
InChI Key |
ZIXPZNJPJRONBN-GCRBEQRPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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